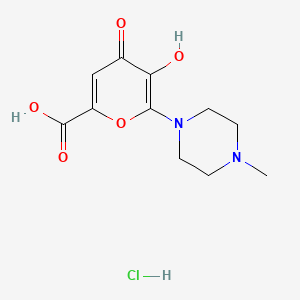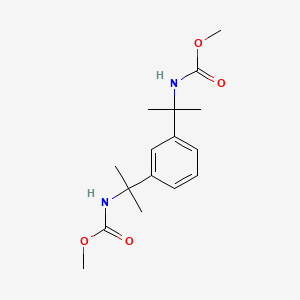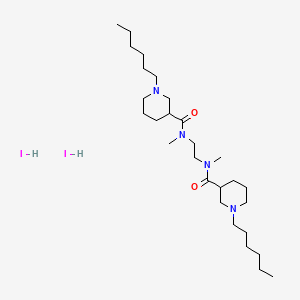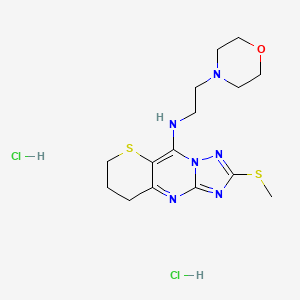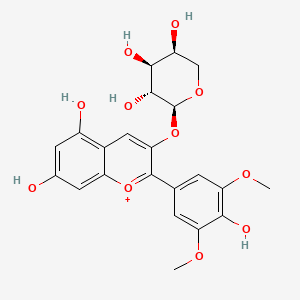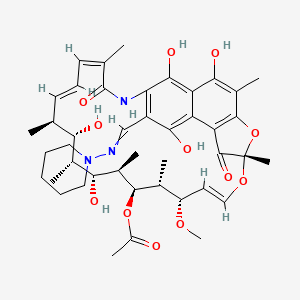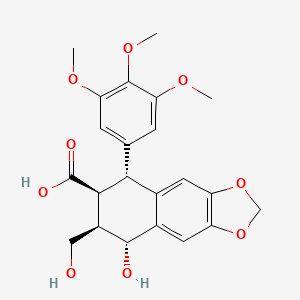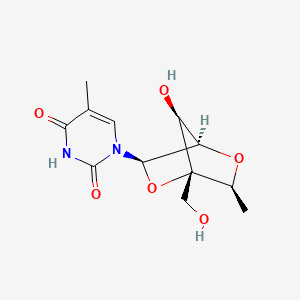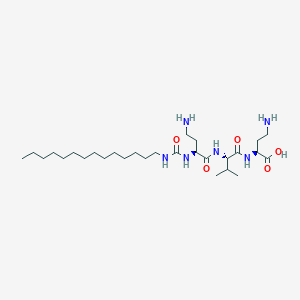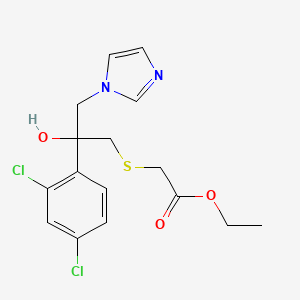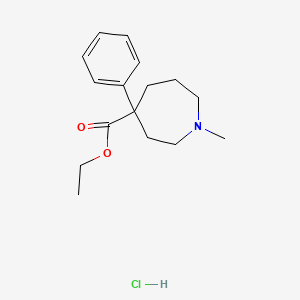
Ethoheptazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoheptazine hydrochloride is an opioid analgesic from the phenazepane family. It was invented in the 1950s and is a ring-expanded analogue of pethidine. This compound produces similar effects to other opioids, including analgesia, sedation, dizziness, and nausea .
Méthodes De Préparation
The synthesis of ethoheptazine hydrochloride involves the preparation of ethyl 1-methyl-4-phenylazepane-4-carboxylate. The synthetic route typically includes the reaction of 1-methyl-4-phenylazepane with ethyl chloroformate under controlled conditions.
Analyse Des Réactions Chimiques
Ethoheptazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed pathways are not extensively documented.
Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, leading to derivatives with different properties
Applications De Recherche Scientifique
Ethoheptazine hydrochloride has been used in scientific research primarily for its analgesic properties. It has been studied for its potential use in treating pain and anxiety when combined with other compounds like acetylsalicylic acid and meprobamate. Additionally, it has been investigated for its antitussive (cough suppressant) properties .
Mécanisme D'action
The mechanism of action of ethoheptazine hydrochloride involves its interaction with opioid receptors in the central nervous system. By binding to these receptors, it inhibits the transmission of pain signals, leading to analgesia. The exact molecular targets and pathways are similar to those of other opioid analgesics .
Comparaison Avec Des Composés Similaires
Ethoheptazine hydrochloride is related to other opioid analgesics such as:
Proheptazine: Another phenazepane-based opioid with similar analgesic properties.
Pethidine: A well-known opioid analgesic, of which ethoheptazine is a ring-expanded analogue.
Meprobamate: Often combined with ethoheptazine for its anxiolytic effects
This compound is unique due to its specific chemical structure, which provides a distinct pharmacological profile compared to other opioids.
Propriétés
Numéro CAS |
5982-61-6 |
|---|---|
Formule moléculaire |
C16H24ClNO2 |
Poids moléculaire |
297.82 g/mol |
Nom IUPAC |
ethyl 1-methyl-4-phenylazepane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-3-19-15(18)16(14-8-5-4-6-9-14)10-7-12-17(2)13-11-16;/h4-6,8-9H,3,7,10-13H2,1-2H3;1H |
Clé InChI |
XHRYXPJUXHWWJD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCN(CC1)C)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


